Lipophilicity Differentiation: N1-Ethyl vs. N1-Unsubstituted and Parent Scaffold
The N1-ethyl substituent on the target compound is expected to increase lipophilicity relative to both the parent imidazo[1,2-b]pyrazole scaffold (LogP 0.66) and the N1-unsubstituted 7-chloromethyl analog (CAS 1934469-99-4, predicted XlogP 1.1) . Although an experimentally measured LogP for 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole has not been reported, the additivity of alkyl chain contributions to LogP is well established: the replacement of an N1–H hydrogen-bond donor (present in CAS 1934469-99-4) with an N1-ethyl group eliminates one H-bond donor while adding two methylene units, a structural change reliably associated with an increase in both LogP and membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP / XlogP) |
|---|---|
| Target Compound Data | Predicted LogP not directly available; inferred higher than XlogP 1.1 based on ethyl substitution. |
| Comparator Or Baseline | Parent scaffold (CAS 251-80-9): LogP 0.66; N1-unsubstituted 7-chloromethyl analog (CAS 1934469-99-4): XlogP 1.1. |
| Quantified Difference | Parent scaffold LogP 0.66 → N1-unsubstituted chloromethyl XlogP 1.1 (Δ ≈ +0.44). Target compound predicted incrementally higher owing to N1-ethyl group. |
| Conditions | Predicted/calculated LogP values from authoritative databases (ChemSrc, Chem960). |
Why This Matters
Procurement of the exact N1-ethyl derivative rather than a cheaper unsubstituted analog is justified when downstream ADME profiling requires higher lipophilicity and the absence of an N1 hydrogen-bond donor for target engagement or permeability optimization.
